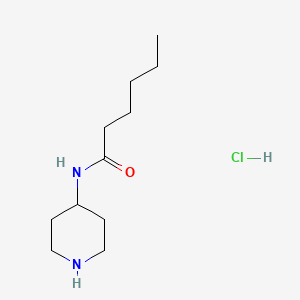

N-(piperidin-4-yl)hexanamide hydrochloride

Overview

Description

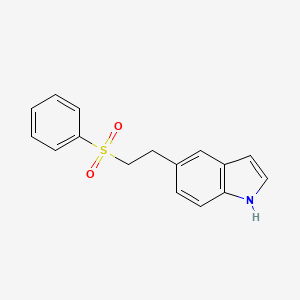

“N-(piperidin-4-yl)hexanamide hydrochloride” is a synthetic compound with the molecular formula C11H23ClN2O . It has a molecular weight of 234.76 g/mol . The compound is also known by other names such as PHN and has the CAS number 1221722-76-4 .

Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-yl)hexanamide hydrochloride” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI string for the compound is InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3,(H,13,14);1H .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(piperidin-4-yl)hexanamide hydrochloride” are not detailed in the literature, piperidine derivatives in general are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial Activities

- A study synthesized a compound related to N-(piperidin-4-yl)hexanamide hydrochloride, which showed moderate antimicrobial activities against various bacteria and fungi, including E. coli, B. subtilis, and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).

Potential in Treating CNS Disorders

- N-alkylation of piperidine derivatives was investigated for selective 5-HT7 receptor ligands or multifunctional agents. The study identified compounds with potent and selective antagonist activities, suggesting therapeutic potential for CNS disorders (Canale et al., 2016).

Anti-Acetylcholinesterase Activity

- Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives indicated significant anti-acetylcholinesterase (anti-AChE) activity, leading to the discovery of a potent inhibitor, showing potential as an antidementia agent (Sugimoto et al., 1990).

Anticancer Activity

- Synthesis and antiproliferative studies of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showed considerable growth inhibition of human cancer cell lines, indicating potential as anticancer agents (Harishkumar et al., 2018).

Corrosion Inhibition

- Piperidine derivatives were studied for their corrosion inhibition properties on iron. The investigation involved quantum chemical calculations and molecular dynamics simulations, indicating that these derivatives are effective corrosion inhibitors (Kaya et al., 2016).

Future Directions

Piperidines, including “N-(piperidin-4-yl)hexanamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

The primary target of N-(piperidin-4-yl)hexanamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

N-(piperidin-4-yl)hexanamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 and the induction of the expression of HIF-1α protein and downstream target gene p21 .

Action Environment

The action of N-(piperidin-4-yl)hexanamide hydrochloride is influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

properties

IUPAC Name |

N-piperidin-4-ylhexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNNCKBUMROOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221722-76-4 | |

| Record name | Hexanamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)

![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)